molecular formula C23H18BrN3OS B1668463 5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one CAS No. 639507-03-2

5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one

Cat. No. B1668463
M. Wt: 464.4 g/mol
InChI Key: XNQKFLVXBADQOZ-UHFFFAOYSA-N
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Description

CFM-5 is an antagonist of anaphase-promoting complex (APC)-2 and cell cycle and apoptosis regulatory protein (CARP)-1 interaction.

Scientific Research Applications

Inhibition of Metalloproteases

5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one compounds, related to the queried chemical, have been studied for their potential as ADAMTS-5 (Aggrecanase-2) inhibitors. This research is significant as it represents progress towards a selective ADAMTS-5 inhibitor, which could be beneficial in developing disease-modifying drugs for osteoarthritis (Bursavich et al., 2007).

Bcl-2 Protein Inhibition

Analog compounds of 5'-phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one have shown inhibitory activity against Bcl-2 proteins. Notably, certain compounds in this series exhibited good binding affinities to Bcl-xL and Mcl-1 proteins, which are crucial in the regulation of apoptotic pathways. This makes them potential candidates for developing new treatments for conditions where apoptosis regulation is key (Liu et al., 2013).

Synthesis of Novel Derivatives

Research has been conducted on synthesizing novel derivatives of sulfur-containing [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, leading to the creation of new families of spiro-pyrano-thiadiazolo-pyrimidine derivatives. These compounds have potential applications in various fields of chemistry and drug development due to their unique structural properties (Hosseini et al., 2021).

Antihistamic Properties

A study has shown the synthesis of fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones with potential as antihistamic agents. The compounds demonstrated the ability to inhibit contractions induced by histamine, suggesting their use in allergic reactions and related conditions (Arya et al., 2012).

Anticancer Activity

Certain 5-(3-indolyl)-1,3,4-thiadiazoles, closely related to the queried compound, have been synthesized and analyzed for their cytotoxicity against various human cancer cell lines. These compounds have shown significant potential in suppressing the growth of cancer cells, highlighting their potential as therapeutic agents in oncology (Kumar et al., 2010).

p53 Modulation

Analogues of the queried compound have been explored for their role in p53 modulation and antiproliferative activity against tumor cell lines. One particular derivative showed potent inhibition of p53-MDM2 interaction and induced apoptotic cell death, which is significant in cancer treatment research (Bertamino et al., 2013).

properties

CAS RN

639507-03-2

Product Name

5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one

Molecular Formula

C23H18BrN3OS

Molecular Weight

464.4 g/mol

IUPAC Name

5'-bromo-5-phenyl-1'-(2-phenylethyl)spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one

InChI

InChI=1S/C23H18BrN3OS/c24-18-11-12-20-19(15-18)23(26-25-21(29-23)17-9-5-2-6-10-17)22(28)27(20)14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2

InChI Key

XNQKFLVXBADQOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CFM-5;  CFM 5;  CFM5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one
Reactant of Route 2
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one
Reactant of Route 3
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one
Reactant of Route 4
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one
Reactant of Route 5
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one
Reactant of Route 6
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one

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